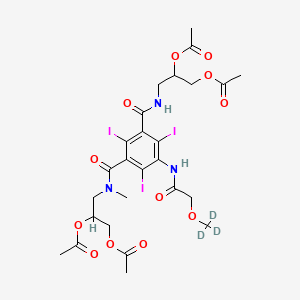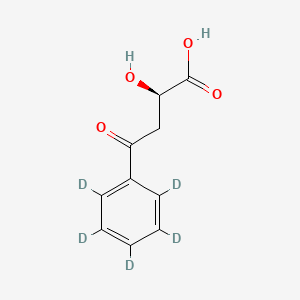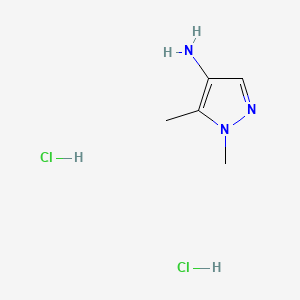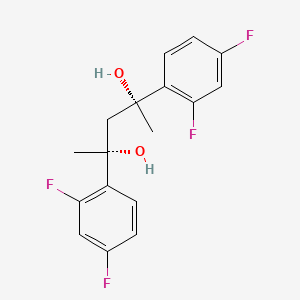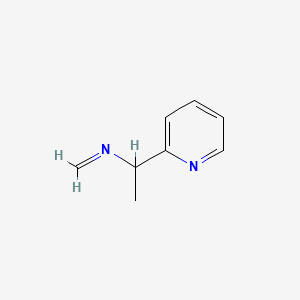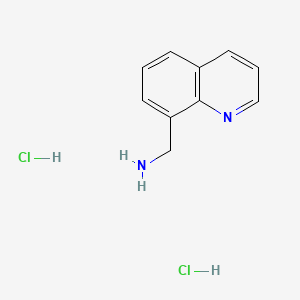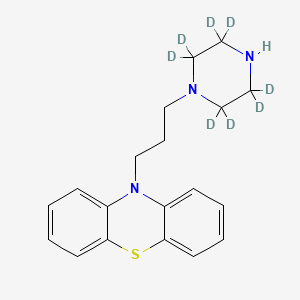
Acide 2-acétamido-5-aminophénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-5-aminophenylboronic acid is a chemical compound with the molecular formula C8H11BN2O3 . It has a molecular weight of 194 and is typically stored in a refrigerated environment . The compound is used in laboratory settings .
Synthesis Analysis
The synthesis of boronic esters, such as 2-Acetamido-5-aminophenylboronic acid, has been explored in various studies . One approach involves the catalytic protodeboronation of alkyl boronic esters using a radical method . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for 2-Acetamido-5-aminophenylboronic acid is 1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic esters, including 2-Acetamido-5-aminophenylboronic acid, are valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters is a key step in many of these reactions .Physical And Chemical Properties Analysis
2-Acetamido-5-aminophenylboronic acid has a molecular weight of 194 . It is typically stored in a refrigerated environment to maintain its stability .Applications De Recherche Scientifique
Hydrogels sensibles au glucose
Les hydrogels sensibles au glucose à base d'acide phénylboronique présentent un intérêt pour les chercheurs, compte tenu du grand nombre de patients diabétiques dans le monde . Les hydrogels à base d'acide phénylboronique et de ses dérivés, sensibles au glucose, peuvent être des candidats appropriés pour la conception de systèmes d'administration d'insuline .
Polymères auto-cicatrisants
Les liaisons covalentes dynamiques dans ces hydrogels leur permettent d'avoir une capacité d'auto-cicatrisation . Cela les rend adaptés à diverses applications où la durabilité et la longévité du matériau sont importantes .
Applications biomédicales
Les hydrogels à base de polysaccharides caractérisés par leur biocompatibilité, leur biodégradabilité et leur non-toxicité peuvent être utilisés dans diverses applications d'interface biomédicales . La présence de cellulose, de chitosane, d'alginate ou d'amidon dans les hydrogels confère les propriétés nécessaires à leur application en tant que pansement pour plaies .
Émission accrue induite par l'agrégation (AIEE)
L'acide 2-acétamido-5-aminophénylboronique existe sous forme dimère, et le dimère 2-APBA est une nouvelle molécule AIEE . Le mécanisme AIEE sous-jacent est que les unités dimères 2-APBA s'agrègent par le biais d'interactions intermoléculaires . Cela a des applications significatives en optoélectronique, en sondes biomédicales et en capteurs chimiques .
Reconnaissance moléculaire et nanogating
Les agrégats du dimère 2-APBA pourraient se transformer de manière réversible en sa forme monomère non fluorescente, sous l'effet de nouveaux types de liaisons covalentes dynamiques B-N et B-O
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-Acetamido-5-aminophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of 2-Acetamido-5-aminophenylboronic acid are the reactants involved in these chemical reactions .
Mode of Action
The mode of action of 2-Acetamido-5-aminophenylboronic acid involves its interaction with other reactants in chemical reactions. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Acetamido-5-aminophenylboronic acid are primarily those involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds.
Pharmacokinetics
As an organoboron compound, it is known to be relatively stable, readily prepared, and generally environmentally benign . These properties may influence its bioavailability.
Result of Action
The result of the action of 2-Acetamido-5-aminophenylboronic acid is the formation of new organic compounds through reactions such as the Suzuki–Miyaura (SM) cross-coupling . For example, it has been used in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis .
Action Environment
The action of 2-Acetamido-5-aminophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is often used, is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the stability of the compound, can affect its action, efficacy, and stability.
Propriétés
IUPAC Name |
(2-acetamido-5-aminophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPCXQOFTGPVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)NC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674556 |
Source


|
| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136237-84-8 |
Source


|
| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


